molecular formula C18H27N3O B15170976 {4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone CAS No. 918481-44-4

{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B15170976
CAS No.: 918481-44-4
M. Wt: 301.4 g/mol
InChI Key: VFRJYRXULSAFBY-UHFFFAOYSA-N
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Description

{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is a synthetic compound featuring a piperazine core substituted with a 2,6-dimethylphenylmethyl group and linked via a methanone bridge to a pyrrolidine ring. This structure combines two nitrogen-containing heterocycles (piperazine and pyrrolidine), which are common pharmacophores in central nervous system (CNS)-targeting drugs due to their ability to modulate neurotransmitter receptors.

Properties

CAS No.

918481-44-4

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

[4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H27N3O/c1-15-6-5-7-16(2)17(15)14-19-10-12-21(13-11-19)18(22)20-8-3-4-9-20/h5-7H,3-4,8-14H2,1-2H3

InChI Key

VFRJYRXULSAFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2CCN(CC2)C(=O)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves the reaction of 2,6-dimethylbenzyl chloride with piperazine to form the intermediate compound, which is then reacted with pyrrolidine and methanone under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares {4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone with structurally related compounds from the evidence, focusing on molecular features, substituent effects, and metabolic pathways.

Structural and Substituent Variations
Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Piperazine-pyrrolidine methanone 2,6-Dimethylphenylmethyl ~299 (calculated) High lipophilicity; steric hindrance
Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) Piperazine-thiazole acetate 3,5-Bis(trifluoromethyl)phenyl urea 616.2 Thiazole ring; urea moiety; high polarity
CP-93,393 Piperidine-pyrrolidine-dione Pyrimidine ring; succinimide 387.4 (calculated) Pyrimidine oxidation susceptibility
[4-(3-Methoxyphenyl)piperazin-1-yl][1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone Piperazine-piperidine methanone 3-Methoxyphenyl; phenoxypyrimidine ~519 (calculated) Pyrimidine substituent; methoxy group

Key Observations :

  • The target compound lacks the thiazole and urea groups seen in derivatives, which may reduce hydrogen-bonding capacity compared to 10m .
  • The 2,6-dimethylphenyl group in the target compound contrasts with the 3-methoxyphenyl group in ’s analog, which may undergo O-demethylation. Methyl groups enhance lipophilicity without introducing metabolically labile bonds .
Metabolic Stability and Pathways
  • CP-93,393 : Undergoes rapid metabolism via three pathways: (1) pyrimidine ring hydroxylation (forming M15), (2) pyrimidine ring cleavage (yielding M18), and (3) succinimide hydrolysis. Metabolites account for >90% of excreted radioactivity in monkeys and humans .
  • Target Compound: The absence of a pyrimidine or succinimide ring likely shifts metabolic pathways toward N-dealkylation (cleavage of the piperazine-pyrrolidine linkage) or aromatic hydroxylation of the 2,6-dimethylphenyl group.
  • Derivatives : Urea and thiazole moieties may undergo hydrolysis or oxidation, respectively, but specific data are unavailable .
Physicochemical and Pharmacokinetic Inferences
Property Target Compound CP-93,393 Compound
LogP (estimated) ~3.5 (high lipophilicity) ~2.8 ~4.0 (due to pyrimidine)
Metabolic Stability Likely moderate-high Low (extensive first-pass) Moderate (pyrimidine cleavage possible)
BBB Penetration Potential High (lipophilic, no polar groups) Moderate (polar metabolites) Low (bulky pyrimidine)

Notes:

  • The target compound’s 2,6-dimethylphenyl group may reduce enzymatic access to the piperazine core, further enhancing metabolic stability compared to CP-93,393.
  • ’s compound includes a phenoxypyrimidine group, which could limit blood-brain barrier penetration due to increased molecular weight and polarity .

Biological Activity

The compound {4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone , with the CAS number 918481-44-4 , is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Common Name4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl(pyrrolidin-1-yl)methanone
CAS Number918481-44-4
Molecular FormulaC18H27N3O
Molecular Weight301.426 g/mol
LogP2.4505

Structural Features

The compound features a piperazine ring substituted with a 2,6-dimethylphenyl group and a pyrrolidine moiety, which may influence its binding affinity and selectivity for various biological targets.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit a range of pharmacological effects:

  • Antidepressant Activity : Studies have shown that piperazine derivatives can act on serotonin receptors, suggesting potential antidepressant properties.
  • Anticonvulsant Effects : Some piperazine-based compounds have demonstrated anticonvulsant activity in animal models, indicating their utility in treating epilepsy.
  • Analgesic Properties : The structural similarity to known analgesics suggests that this compound may also exhibit pain-relieving effects.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Serotonin Receptor Modulation : Interaction with serotonin receptors (5-HT) may mediate mood regulation and anxiety relief.
  • GABAergic Activity : Some studies suggest that piperazine derivatives can enhance GABAergic signaling, contributing to their anticonvulsant effects.

Study on Antidepressant Effects

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of similar piperazine derivatives. The findings indicated that these compounds significantly reduced depressive-like behaviors in rodent models when administered at specific doses over a two-week period. The mechanism was linked to increased serotonin levels in the brain .

Anticonvulsant Activity Assessment

In another investigation, researchers evaluated the anticonvulsant properties of a related compound in an induced seizure model. The compound demonstrated a dose-dependent reduction in seizure frequency and severity, suggesting efficacy comparable to established anticonvulsants like phenytoin .

Analgesic Potential Evaluation

A recent study assessed the analgesic activity of piperazine derivatives using the hot plate test in mice. The results showed significant pain relief at various dosages, indicating potential as an analgesic agent .

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